17-Ethynyl-16-fluoroestradiol is a synthetic estrogen compound that has gained attention for its potential applications in medical imaging and therapeutic contexts, particularly in the study and treatment of breast cancer. This compound is a derivative of estradiol, modified to enhance its binding affinity to estrogen receptors, which play a crucial role in various physiological processes and in the pathology of hormone-dependent cancers.
The compound is primarily synthesized from 16-alpha-fluoroestradiol, which serves as a precursor. The development of 17-ethynyl-16-fluoroestradiol is part of ongoing research efforts to create more effective imaging agents for positron emission tomography (PET) that can selectively target estrogen receptors in tumors .
The synthesis of 17-ethynyl-16-fluoroestradiol involves several key steps:
The total synthesis time for producing 17-ethynyl-16-fluoroestradiol can be around 120 minutes, achieving effective specific activities ranging from 200 to 2400 Ci/mmol, which is critical for its use in PET imaging applications .
The molecular structure of 17-ethynyl-16-fluoroestradiol can be described as follows:
The compound’s structure allows it to maintain a conformation that favors interaction with estrogen receptors, enhancing its efficacy as an imaging agent .
17-Ethynyl-16-fluoroestradiol undergoes various chemical reactions primarily related to its interaction with estrogen receptors:
The biodistribution studies indicate that the compound selectively accumulates in estrogen receptor-rich tissues, demonstrating significant potential for targeted imaging applications in oncology .
The mechanism of action of 17-ethynyl-16-fluoroestradiol primarily involves:
Studies have shown that this compound's uptake in target tissues can be quantitatively assessed using PET scans, providing valuable information about tumor biology and treatment response .
The chemical purity specifications often exceed 95%, ensuring that the compound used in clinical settings maintains high quality for reliable imaging results .
17-Ethynyl-16-fluoroestradiol has several important applications:
17-Ethynyl-16α-fluoroestradiol (commonly designated as 17α-ethynyl-16α-[¹⁸F]fluoroestradiol or FEES) is a steroidal derivative engineered for enhanced estrogen receptor (ER) targeting. Its core structure retains the estradiol backbone but incorporates two strategic modifications:
Table 1: Structural Features of 17-Ethynyl-16α-fluoroestradiol
Position | Substituent | Stereochemistry | Functional Impact |
---|---|---|---|
3 | Hydroxyl | β | Enables H-bonding with ER His524 |
16 | Fluorine-18 | α | Blocks metabolic inactivation; PET isotope |
17 | Ethynyl | α | Enhances ER binding affinity; reduces serum protein binding |
11 | Variable (methoxy/ethyl) | β | Modulates lipophilicity and ER selectivity |
Nomenclature adheres to steroid numbering: The systematic name is 16α-fluoro-17α-ethynylestra-1,3,5(10)-triene-3,17β-diol. Relative binding affinity (RBA) studies versus native estradiol show the 17α-ethynyl group increases ER affinity by 1.5–2.5 fold compared to unsubstituted 16α-fluoroestradiol (FES), while 17β-ethynyl isomers exhibit drastically reduced binding due to steric clashes with the receptor’s ligand-binding domain [1] [2]. Molecular modeling confirms the 17α-ethynyl group occupies a hydrophobic cleft in ERα, forming van der Waals contacts with Leu387 and Phe404 [3].
Synthesis proceeds via a two-step radiochemical sequence optimized for rapid fluorine-18 incorporation:
Step 1: 16α-[¹⁸F]Fluorination
Step 2: 17-Ethynylation
Table 2: Synthetic Process Parameters for FEES Analogs
Step | Reaction Time | Temperature | Key Reagent | Critical Purification |
---|---|---|---|---|
Triflates Preparation | 60 min | 0°C | Triflic anhydride | Silica gel chromatography |
¹⁸F Fluorination | 10 min | 85°C | nBu₄N¹⁸F | C18 Sep-Pak cartridge |
17-Ethynylation | 15 min | −78°C → 25°C | LiC≡CSiMe₃ | Semi-prep HPLC (C18, MeOH/H₂O) |
TMS Deprotection | 5 min | 70°C | 0.1N HCl | Neutralization (NaHCO₃) |
11β-substituted variants (11β-methoxy, 11β-ethyl) are synthesized similarly from corresponding estrone triflates. The 17α configuration is confirmed by comparing uptake in ER-rich tissues: 17α-isomers show >10-fold higher uterine uptake than 17β-isomers in immature rat models [2] [6].
Achieving high molar activity (Am > 2000 Ci/mmol) requires stringent control of:
Protecting group strategies significantly improve yields:
Automated modules (e.g., GE TRACERlab™) achieve consistent production:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4